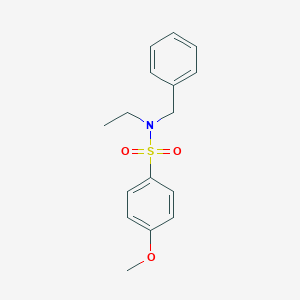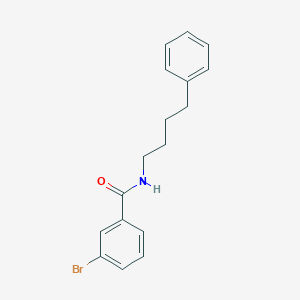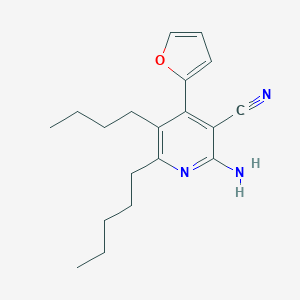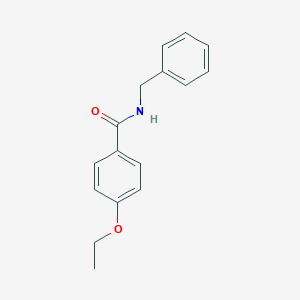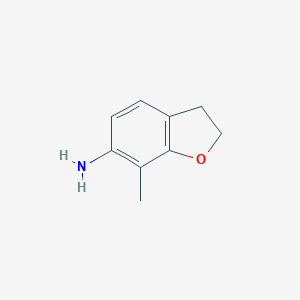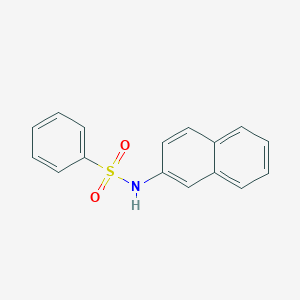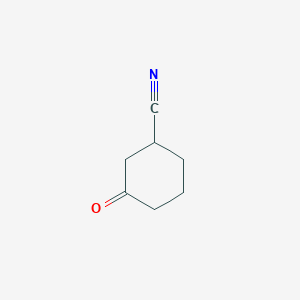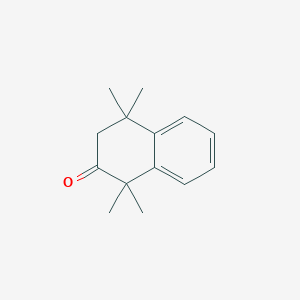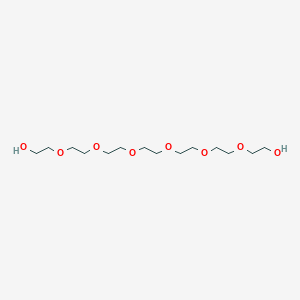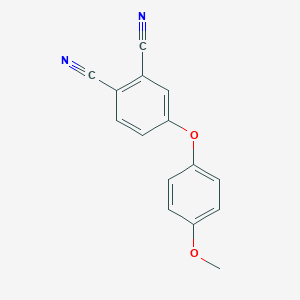![molecular formula C20H15NO3 B186215 Benzoic acid, 2-[(diphenylamino)carbonyl]- CAS No. 67699-32-5](/img/structure/B186215.png)
Benzoic acid, 2-[(diphenylamino)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(diphenylamino)carbonyl]-, also known as Diphenylcarbamoyl benzoic acid (DCBA), is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of DCBA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In cancer cells, DCBA has been shown to induce apoptosis and inhibit cell proliferation. In viruses, DCBA has been shown to inhibit viral replication by interfering with viral enzymes. In fungi, DCBA has been shown to inhibit cell wall synthesis and disrupt fungal metabolism. The precise mechanisms of action of DCBA in these different contexts are still being investigated.
Effets Biochimiques Et Physiologiques
DCBA has been shown to have a range of biochemical and physiological effects. In cancer cells, DCBA has been shown to induce DNA damage, activate caspases, and inhibit angiogenesis. In viruses, DCBA has been shown to inhibit viral replication and reduce viral load. In fungi, DCBA has been shown to disrupt cell wall synthesis and inhibit fungal growth. The specific biochemical and physiological effects of DCBA can vary depending on the context and concentration of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
DCBA has several advantages for use in lab experiments, including its high purity, stability, and versatility. However, DCBA also has some limitations, including its relatively low solubility in water and potential toxicity at high concentrations. Careful optimization of experimental conditions and proper handling of DCBA are necessary to ensure accurate and safe results.
Orientations Futures
There are several future directions for research on DCBA. In medicine, further investigation of the antitumor and antiviral properties of DCBA could lead to the development of new cancer treatments and antiviral drugs. In agriculture, research on the herbicidal and fungicidal properties of DCBA could lead to the development of more effective and environmentally friendly pesticides. In industry, research on the use of DCBA as a dye intermediate and polymer stabilizer could lead to the development of new materials with improved properties. Overall, DCBA is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
DCBA can be synthesized through a variety of methods, including the reaction of benzoic acid with diphenylcarbamoyl chloride or the reaction of diphenylamine with benzoyl chloride. The synthesis method used can affect the purity and yield of the final product, and optimization of the reaction conditions is necessary to obtain high-quality DCBA.
Applications De Recherche Scientifique
DCBA has been extensively studied for its potential applications in various fields. In medicine, DCBA has been shown to have antitumor, antiviral, and antifungal properties. In agriculture, DCBA has been used as a herbicide and fungicide. In industry, DCBA has been used as a dye intermediate and a stabilizer for polymers. The diverse range of potential applications for DCBA highlights its versatility and importance in scientific research.
Propriétés
Numéro CAS |
67699-32-5 |
|---|---|
Nom du produit |
Benzoic acid, 2-[(diphenylamino)carbonyl]- |
Formule moléculaire |
C20H15NO3 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
2-(diphenylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H15NO3/c22-19(17-13-7-8-14-18(17)20(23)24)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,23,24) |
Clé InChI |
JWGOKCNYKDSPSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Autres numéros CAS |
67699-32-5 |
Solubilité |
46.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



